molecular formula C18H21NOS B11173173 N-(2-ethyl-6-methylphenyl)-2-(ethylsulfanyl)benzamide

N-(2-ethyl-6-methylphenyl)-2-(ethylsulfanyl)benzamide

Cat. No.: B11173173
M. Wt: 299.4 g/mol
InChI Key: LXSVZKUIOLWAPI-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-(ethylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethyl and methyl group on the phenyl ring, as well as an ethylsulfanyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-2-(ethylsulfanyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-ethyl-6-methylphenylamine and 2-(ethylsulfanyl)benzoic acid.

    Amidation Reaction: The primary step involves the formation of an amide bond between the amine group of 2-ethyl-6-methylphenylamine and the carboxylic acid group of 2-(ethylsulfanyl)benzoic acid. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.

    Automated Systems: Automated systems for the addition of reagents and monitoring of reaction progress to ensure consistency and efficiency.

    Purification: Industrial purification methods such as high-performance liquid chromatography (HPLC) or continuous distillation may be employed to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-2-(ethylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to modify the benzamide structure, typically using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzamide derivatives.

    Substitution: Functionalized benzamide derivatives with various substituents on the phenyl ring.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-2-(ethylsulfanyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound is also studied for its potential use in industrial processes, such as catalysis and the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired pharmacological or biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)-2-(ethylsulfanyl)benzamide: Similar structure but lacks the methyl group on the phenyl ring.

    N-(2-methylphenyl)-2-(ethylsulfanyl)benzamide: Similar structure but lacks the ethyl group on the phenyl ring.

    N-(2-ethyl-6-methylphenyl)-2-(methylsulfanyl)benzamide: Similar structure but has a methylsulfanyl group instead of an ethylsulfanyl group.

Uniqueness

N-(2-ethyl-6-methylphenyl)-2-(ethylsulfanyl)benzamide is unique due to the specific combination of ethyl, methyl, and ethylsulfanyl groups on the benzamide structure

Properties

Molecular Formula

C18H21NOS

Molecular Weight

299.4 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-ethylsulfanylbenzamide

InChI

InChI=1S/C18H21NOS/c1-4-14-10-8-9-13(3)17(14)19-18(20)15-11-6-7-12-16(15)21-5-2/h6-12H,4-5H2,1-3H3,(H,19,20)

InChI Key

LXSVZKUIOLWAPI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC=CC=C2SCC)C

Origin of Product

United States

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